molecular formula C9H10BrN5O4 B15090069 1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione

1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione

Cat. No.: B15090069
M. Wt: 332.11 g/mol
InChI Key: VKYMRXNXDPKKRV-UHFFFAOYSA-N
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Description

1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione is a compound with significant scientific interest due to its unique chemical structure and potential applications. This compound is a derivative of pyrimidine nucleosides, which are essential components in the synthesis of nucleic acids. The presence of an azido group and a bromine atom in its structure makes it a valuable compound for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione typically involves multiple steps. One common method includes the following steps :

    Starting Material: Thymidine is used as the starting material.

    Reaction with Thionyl Chloride: Thymidine is suspended in N-methylpyrrolidone, and thionyl chloride is added dropwise at a low temperature (5-10°C) under stirring.

    Neutralization: Sodium bicarbonate is added to neutralize the reaction mixture, and the temperature is raised to 110°C.

    Azidation: Lithium azide is added, and the temperature is further increased to 135°C to complete the reaction, yielding the desired product.

Chemical Reactions Analysis

1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include sodium azide, thionyl chloride, and lithium azide. .

Scientific Research Applications

1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione involves its incorporation into nucleic acids. The azido group prevents the formation of normal phosphodiester bonds, leading to the termination of DNA chain elongation. This property makes it a potent inhibitor of viral replication, particularly in the case of retroviruses .

Comparison with Similar Compounds

1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione can be compared with other pyrimidine nucleoside analogs, such as:

Properties

IUPAC Name

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYMRXNXDPKKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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